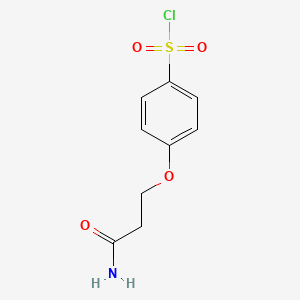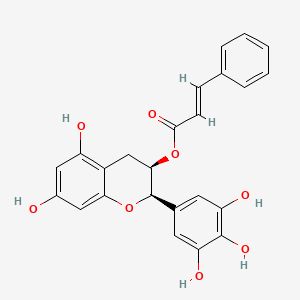
Epigallocatechin 3-O-cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epigallocatechin 3-O-cinnamate is a derivative of epigallocatechin, a type of catechin found in green tea. Catechins are a class of flavonoids with potent antioxidant properties. This compound is synthesized by esterifying epigallocatechin with cinnamic acid, resulting in a compound that combines the beneficial properties of both epigallocatechin and cinnamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of epigallocatechin 3-O-cinnamate typically involves the esterification of epigallocatechin with cinnamic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the esterification process. Enzymes such as lipases can be employed to catalyze the reaction under milder conditions, reducing the need for harsh chemicals and high temperatures. This approach not only improves the yield but also minimizes the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Epigallocatechin 3-O-cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are highly reactive and can participate in further chemical transformations.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols and carboxylic acids from reduction, and various substituted derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
Epigallocatechin 3-O-cinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification reactions and the behavior of catechins under different chemical conditions.
Biology: The compound’s antioxidant properties make it a valuable tool for studying oxidative stress and its effects on biological systems.
Medicine: Research has shown that this compound exhibits anti-inflammatory, anticancer, and antimicrobial activities, making it a potential candidate for drug development.
Industry: The compound is used in the formulation of cosmetics and dietary supplements due to its antioxidant and anti-inflammatory properties.
Mécanisme D'action
Epigallocatechin 3-O-cinnamate exerts its effects through several molecular mechanisms:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways like PI3K-AKT and NF-κB.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules.
Comparaison Avec Des Composés Similaires
Epigallocatechin 3-O-cinnamate can be compared with other catechin derivatives such as:
Epigallocatechin 3-O-gallate: Another esterified catechin with potent antioxidant and anticancer properties.
Epicatechin: A non-esterified catechin with similar antioxidant activity but different pharmacokinetic properties.
Catechin: The simplest form of catechin, which lacks the ester group and has lower bioavailability.
This compound is unique due to the presence of the cinnamate ester, which enhances its lipophilicity and potentially improves its bioavailability and cellular uptake compared to other catechins.
Propriétés
Numéro CAS |
108907-46-6 |
|---|---|
Formule moléculaire |
C24H20O8 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H20O8/c25-15-10-17(26)16-12-21(31-22(29)7-6-13-4-2-1-3-5-13)24(32-20(16)11-15)14-8-18(27)23(30)19(28)9-14/h1-11,21,24-28,30H,12H2/b7-6+/t21-,24-/m1/s1 |
Clé InChI |
GQGIIUWXMCBYIJ-UMMIVNDFSA-N |
SMILES isomérique |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 |
SMILES canonique |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


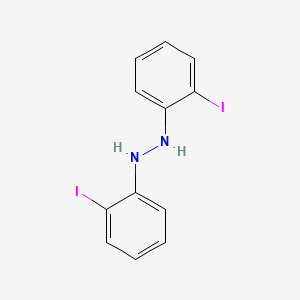
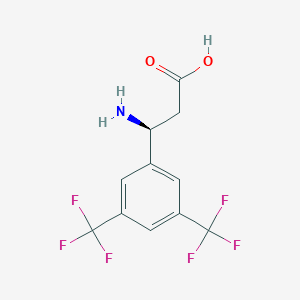
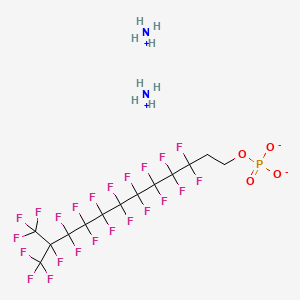
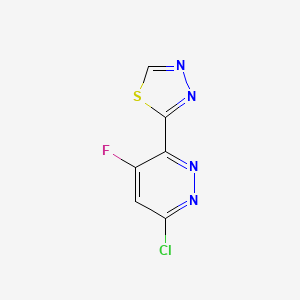
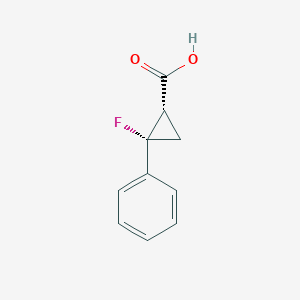
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
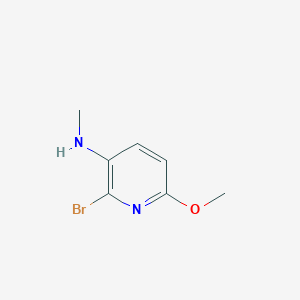
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
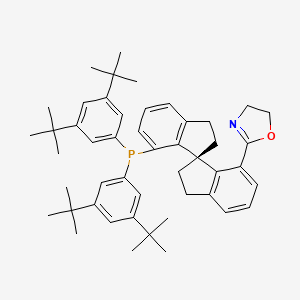
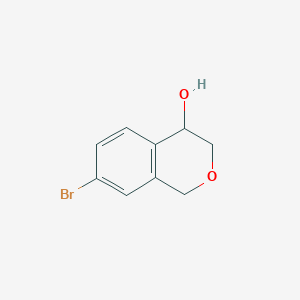
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
